Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate: is a complex organic compound featuring a thiazole ring structure. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylate group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology: In biological research, the compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent. Its thiazole ring structure is known to interact with various biological targets .
Industry: In the industrial sector, the compound is used in the development of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness: Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H21N3O3S2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
methyl 2-[(5-benzyl-2-methyl-1,3-thiazole-4-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H21N3O3S2/c1-11(2)17-16(19(25)26-4)22-20(28-17)23-18(24)15-14(27-12(3)21-15)10-13-8-6-5-7-9-13/h5-9,11H,10H2,1-4H3,(H,22,23,24) |
InChI Key |
JHBQQEMWWNZEBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)NC3=NC(=C(S3)C(C)C)C(=O)OC |
Origin of Product |
United States |
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